![molecular formula C27H42ClN5O4 B608071 伊马立克伦盐酸盐 CAS No. 1202269-24-6](/img/structure/B608071.png)
伊马立克伦盐酸盐
描述
Imarikiren hydrochloride (also known as SCO-272 or TAK-272) is a novel, long-acting direct renin inhibitor . It has shown excellent pharmacokinetic profiles in humans and has been effective in the treatment of hypertension, kidney diseases, and heart failure in preclinical studies . It is currently under clinical development for the treatment of diabetic nephropathy .
Molecular Structure Analysis
Imarikiren has a molecular formula of C27H41N5O4 . Its exact mass is 499.315857 Da and its average mass is 499.646 Da . More detailed structural information or a visual representation of the molecule is not provided in the available sources.科学研究应用
药代动力学、药效学和安全性:一项 I 期研究表明,在健康日本男性受试者中单次口服伊马立克伦是安全且耐受性良好的。它显示出剂量与血浆浓度之间的线性关系,所有剂量在长达 24 小时内对血浆肾素活性产生快速且持久的抑制作用 (Matsuno 等人,2018 年).
不同年龄组的评估:另一项 I 期研究评估了伊马立克伦在非老年人(20-45 岁)和老年人(65-85 岁)健康日本男性受试者中的安全性和药代动力学/药效学。结果发现两组均安全且耐受性良好,在 7 天的治疗期间未观察到药物蓄积。两组的血浆肾素活性抑制均强且持续 (Matsuno 等人,2018 年).
对肾或肝功能损害的影响:对肾或肝功能受损受试者的研究表明,这些情况对伊马立克伦的药代动力学改变有限。该研究得出结论,无论肾或肝功能损害的严重程度如何,伊马立克伦都是安全且耐受性良好的 (Shimasaki 等人,2018 年).
对 2 型糖尿病和微量白蛋白尿的疗效:一项随机对照试验评估了伊马立克伦对 2 型糖尿病和微量白蛋白尿患者的疗效和安全性。结果显示,与安慰剂相比,白蛋白尿呈剂量依赖性改善,表明其作为糖尿病肾病治疗的潜力 (Ito 等人,2019 年).
与其他 RAAS 疗法的比较分析:一项定量系统药理学建模研究将伊马立克伦的肾素抑制和血压调节与其他肾素-血管紧张素-醛固酮系统 (RAAS) 疗法进行了比较。这项研究表明,低剂量的伊马立克伦与目前的 RAAS 疗法相当,而较高剂量可能相当于现有的双重 RAAS 组合 (Gebremichael 等人,2018 年).
作用机制
安全和危害
Imarikiren hydrochloride has been found to be safe and well-tolerated in clinical trials . In a study evaluating the pharmacokinetics and safety of a single oral dose of Imarikiren in subjects with renal or hepatic impairment, no deaths or serious adverse events were observed . All adverse events were mild or moderate in intensity .
未来方向
The findings from clinical trials suggest that further clinical development of a once-daily Imarikiren regimen is warranted . The drug has shown promise in the treatment of hypertension, kidney diseases, and heart failure, and its efficacy is being investigated not only in acute treatment of hypertensive emergencies and acute heart failure, but also for blood pressure control and cardioprotection during dialysis .
属性
IUPAC Name |
1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholine-4-carbonyl)piperidin-3-yl]benzimidazole-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O4.ClH/c1-20(2)19-32(22-16-21(17-28-18-22)26(33)30-11-14-36-15-12-30)27(34)25-29-23-8-4-5-9-24(23)31(25)10-6-7-13-35-3;/h4-5,8-9,20-22,28H,6-7,10-19H2,1-3H3;1H/t21-,22+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXOYQIZZIWCHH-NSLUPJTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CC(CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN([C@H]1C[C@H](CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-2-carboxamide, 1-(4-methoxybutyl)-N-(2-methylpropyl)-N-((3S,5R)-5-(4-morpholinylcarbonyl)-3-piperidinyl)-, hydrochloride (1:1) | |
CAS RN |
1202269-24-6 | |
Record name | TAK-272 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202269246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMARIKIREN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NE31CW68S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。